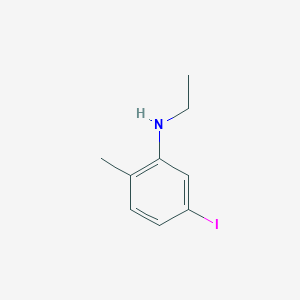

N-Ethyl-5-iodo-2-methylaniline

Description

BenchChem offers high-quality N-Ethyl-5-iodo-2-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Ethyl-5-iodo-2-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-5-iodo-2-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12IN/c1-3-11-9-6-8(10)5-4-7(9)2/h4-6,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECKUOMAPBCOJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC(=C1)I)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Ethyl-5-iodo-o-toluidine molecular weight and formula

An In-Depth Technical Guide to N-Ethyl-5-iodo-o-toluidine: Synthesis, Properties, and Applications

For distribution to researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of N-Ethyl-5-iodo-o-toluidine, a halogenated aromatic amine with significant potential as a chemical intermediate in the pharmaceutical and specialty chemical industries. Due to its specific substitution pattern, combining an N-ethyl group and an iodine atom on the o-toluidine scaffold, this molecule presents a unique set of properties for the synthesis of complex organic molecules. This document details its molecular characteristics, a proposed synthetic pathway, and its potential applications, with a focus on insights relevant to drug discovery and development.

Core Molecular and Physical Properties

N-Ethyl-5-iodo-o-toluidine, systematically named N-ethyl-5-iodo-2-methylaniline, is a derivative of o-toluidine. The introduction of an iodine atom and an N-ethyl group significantly influences its chemical reactivity and physical properties compared to its parent compound, N-ethyl-o-toluidine.

Molecular Structure and Weight

The chemical structure of N-Ethyl-5-iodo-o-toluidine consists of a benzene ring substituted with a methyl group at position 1, an N-ethylamino group at position 2, and an iodine atom at position 5.

Table 1: Core Molecular Data for N-Ethyl-5-iodo-o-toluidine and Related Compounds

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| N-Ethyl-5-iodo-o-toluidine | C₉H₁₂IN | 261.11 (calculated) |

| N-Ethyl-o-toluidine | C₉H₁₃N | 135.21[1][2][3][4][5][6] |

| 5-Iodo-2-methylaniline | C₇H₈IN | 233.05[7] |

| o-Toluidine | C₇H₉N | 107.15[8] |

Physicochemical Properties (Predicted)

Synthesis and Experimental Protocols

The synthesis of N-Ethyl-5-iodo-o-toluidine can be logically achieved through the N-ethylation of its precursor, 5-iodo-2-methylaniline (also known as 5-iodo-o-toluidine). This approach allows for the introduction of the ethyl group onto the nitrogen atom of the iodinated toluidine core.

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of N-Ethyl-5-iodo-o-toluidine is the reductive amination of 5-iodo-2-methylaniline with acetaldehyde or the direct alkylation using an ethylating agent like ethyl iodide or diethyl sulfate. The following diagram illustrates a general workflow for the synthesis starting from 5-iodo-2-methylaniline.

Caption: Proposed workflow for the synthesis of N-Ethyl-5-iodo-o-toluidine.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a generalized procedure and may require optimization for yield and purity.

-

Reaction Setup: To a solution of 5-iodo-2-methylaniline (1.0 eq.) in a suitable polar aprotic solvent such as acetonitrile, add a mild base like potassium carbonate (2.0 eq.).

-

Addition of Ethylating Agent: Slowly add an ethylating agent, for example, ethyl iodide (1.2 eq.), to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching and Extraction: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure N-Ethyl-5-iodo-o-toluidine.

-

Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Applications in Drug Development and Chemical Synthesis

Aromatic amines and their halogenated derivatives are valuable building blocks in medicinal chemistry and material science. The presence of the iodine atom in N-Ethyl-5-iodo-o-toluidine offers a reactive site for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This versatility makes it a promising intermediate for the synthesis of more complex molecules.

The parent compound, N-ethyl-o-toluidine, is recognized as a key intermediate in the production of dyes, agrochemicals, and pharmaceuticals, including analgesics and anti-inflammatory agents[3]. The iodo-substituted analog, 5-iodo-2-methylaniline, is also utilized in the development of pharmaceuticals, particularly those targeting neurological disorders, and in the formulation of agrochemicals[7].

Given the established utility of its structural components, N-Ethyl-5-iodo-o-toluidine is a promising candidate for:

-

Scaffold for Novel Therapeutics: Serving as a starting material for the synthesis of new chemical entities with potential biological activity.

-

Intermediate for Agrochemicals: A building block for novel pesticides and herbicides.

-

Precursor for Specialty Dyes and Polymers: The reactive iodine can be functionalized to create advanced materials with unique properties[3].

Safety and Handling

While specific toxicity data for N-Ethyl-5-iodo-o-toluidine is not available, related compounds such as N-ethyl-o-toluidine are classified as toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation[6][10]. It is prudent to handle N-Ethyl-5-iodo-o-toluidine with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.

Conclusion

N-Ethyl-5-iodo-o-toluidine represents a valuable, yet underexplored, chemical intermediate. Its synthesis is achievable through standard organic chemistry methodologies, and its structure is ripe for further chemical elaboration. For researchers and professionals in drug development and specialty chemical synthesis, this compound offers a versatile platform for the creation of novel and complex molecular architectures.

References

-

China N-Ethyl-o-toluidine CAS NO.: 94-68-8 Suppliers, Manufacturers, Factory. (n.d.). Zesheng New Materials Technology. Retrieved February 8, 2024, from [Link]

-

N-Ethyl-p-toluidine. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]

-

The Role of N-Ethyl-o-toluidine in Advanced Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 8, 2024, from [Link]

-

N-Ethyl-o-toluidine. (n.d.). Henan Techway Chemical Co.,Ltd. Retrieved February 8, 2024, from [Link]

-

5-Ethyl-2-methylaniline. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]

-

o-Toluidine. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]

-

N-Ethyl-2-methylaniline. (n.d.). SIELC Technologies. Retrieved February 8, 2024, from [Link]

-

Benzenamine, N-ethyl-2-methyl-. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved February 8, 2024, from [Link]

Sources

- 1. N-Ethyl-o-toluidine | CAS 94-68-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. China N-Ethyl-o-toluidine CAS NO.: 94-68-8 Suppliers, Manufacturers, Factory - VERYCHEM [verypharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. N-Ethyl-o-toluidine | 94-68-8 | TCI AMERICA [tcichemicals.com]

- 5. N-Ethyl-2-methylaniline | SIELC Technologies [sielc.com]

- 6. Benzenamine, N-ethyl-2-methyl- | C9H13N | CID 7201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. O-Toluidine | C6H4CH3NH2 | CID 7242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N-Ethyl-o-toluidine | Henan Techway Chemical Co.,Ltd [techwaychem.com]

- 10. merckmillipore.com [merckmillipore.com]

An In-Depth Technical Guide to the Synthesis and Identification of N-Ethyl-5-iodo-2-methylaniline

For researchers, scientists, and professionals in drug development, the precise synthesis and unequivocal identification of novel chemical entities are foundational to progress. This guide provides a comprehensive, in-depth exploration of the synthesis and characterization of N-ethyl-5-iodo-2-methylaniline, a substituted aniline with potential applications as a key intermediate in the creation of complex organic molecules. This document moves beyond a simple recitation of steps, delving into the rationale behind the chosen methodologies and offering a self-validating framework for its successful preparation and identification.

Introduction: Strategic Importance of Substituted Anilines

Substituted anilines are a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. The specific compound of interest, 5-iodo-2-methylaniline, serves as a versatile starting material.[1] Its aromatic ring is activated by the amino group, while the methyl and iodo substituents provide steric and electronic handles for further functionalization. The introduction of an N-ethyl group modifies the nucleophilicity and steric bulk of the amine, potentially influencing the pharmacokinetic and pharmacodynamic properties of downstream compounds. This guide will focus on a robust and widely applicable method for this transformation: reductive amination.

Synthesis of N-Ethyl-5-iodo-2-methylaniline via Reductive Amination

While several methods exist for the N-alkylation of anilines, reductive amination offers a reliable and often high-yielding approach that avoids the use of harsh alkylating agents and the potential for over-alkylation.[2][3][4] The overall strategy involves the reaction of the primary amine with an aldehyde (in this case, acetaldehyde) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Proposed Synthetic Workflow

Figure 1: A schematic overview of the synthesis and purification workflow for N-ethyl-5-iodo-2-methylaniline.

Detailed Experimental Protocol

Materials:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 5-iodo-2-methylaniline | C₇H₈IN | 233.05 | 83863-36-6 |

| Acetaldehyde | C₂H₄O | 44.05 | 75-07-0 |

| Sodium Borohydride | NaBH₄ | 37.83 | 16940-66-2 |

| Methanol | CH₄O | 32.04 | 67-56-1 |

| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 |

| Silica Gel | SiO₂ | 60.08 | 7631-86-9 |

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-iodo-2-methylaniline (1.0 eq). Dissolve the starting material in methanol.

-

Imine Formation: Cool the solution to 0 °C in an ice bath. Add acetaldehyde (1.2 eq) dropwise to the stirred solution. Allow the reaction to stir at this temperature for 30 minutes, then let it warm to room temperature and stir for an additional hour. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Once imine formation is complete, cool the reaction mixture back to 0 °C. Cautiously add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature does not rise significantly. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Work-up: Quench the reaction by the slow addition of water. Reduce the volume of methanol using a rotary evaporator. Add dichloromethane to the aqueous residue and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield pure N-ethyl-5-iodo-2-methylaniline.

Identification and Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of the synthesized N-ethyl-5-iodo-2-methylaniline.

Predicted Spectroscopic Data

Due to the novelty of this specific derivative, experimental data may not be readily available. The following data is predicted based on the analysis of structurally similar compounds, such as N-ethyl-2-iodoaniline and N-ethyl-N-methylaniline.[5][6] The presence of the methyl group at the 2-position will cause slight shifts in the aromatic proton and carbon signals compared to an unsubstituted analog.

| Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.5 (d, 1H), ~7.0 (dd, 1H), ~6.5 (d, 1H), ~3.5 (br s, 1H, NH), ~3.2 (q, 2H), ~2.1 (s, 3H), ~1.3 (t, 3H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ ~147, ~138, ~130, ~125, ~115, ~85, ~39, ~17, ~15 |

| Mass Spec (EI) | M⁺ at m/z = 261 |

| IR (KBr Pellet) | ~3400 cm⁻¹ (N-H stretch), ~2970 cm⁻¹ (aliphatic C-H stretch), ~1600, ~1500 cm⁻¹ (C=C stretch), ~750 cm⁻¹ (C-I stretch) |

Analytical Techniques for Confirmation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This is one of the most powerful tools for structural elucidation. The predicted spectrum should show a characteristic quartet for the methylene protons of the ethyl group and a triplet for the methyl protons of the ethyl group. The aromatic protons will appear as distinct signals, and the methyl group on the ring will be a singlet. The N-H proton will likely be a broad singlet.

-

¹³C NMR: The number of signals in the proton-decoupled ¹³C NMR spectrum will confirm the number of unique carbon atoms in the molecule. The chemical shifts will indicate the electronic environment of each carbon.

2. Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) MS is expected to show a molecular ion peak (M⁺) at m/z = 261, corresponding to the molecular weight of N-ethyl-5-iodo-2-methylaniline.

3. Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include the N-H stretch of the secondary amine, C-H stretches of the aromatic and aliphatic groups, and C=C stretches of the aromatic ring.

4. High-Performance Liquid Chromatography (HPLC):

HPLC is an excellent technique for assessing the purity of the final compound.[7] A reverse-phase HPLC method, using a C18 column with a mobile phase of acetonitrile and water, can be developed.[7] The purity is determined by the area percentage of the main peak in the chromatogram.

Workflow for Purity Verification

Figure 2: The analytical workflow for the structural confirmation and purity assessment of the synthesized product.

Safety and Handling

5-iodo-2-methylaniline is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This guide has outlined a comprehensive and scientifically grounded approach to the synthesis and identification of N-ethyl-5-iodo-2-methylaniline. By employing a robust reductive amination protocol and a suite of modern analytical techniques, researchers can confidently prepare and characterize this valuable synthetic intermediate. The emphasis on understanding the rationale behind each step, coupled with a self-validating analytical workflow, ensures the integrity and reproducibility of the experimental outcome, paving the way for its successful application in drug discovery and development.

References

- CN103145562B - N-ethyl aniline preparation method - Google Patents.

-

Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives - ResearchGate. Available at: [Link]

-

Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc - ACS Publications. Available at: [Link]

-

N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information - Royal Society of Chemistry. Available at: [Link]

-

N-Ethyl-2-methylaniline - SIELC Technologies. Available at: [Link]

-

5-Ethyl-2-methylaniline | C9H13N | CID 12336092 - PubChem. Available at: [Link]

-

N-Ethyl-N-methylaniline | C9H13N | CID 11956 - PubChem. Available at: [Link]

-

2-ethyl-N-methylaniline | C9H13N | CID 6427075 - PubChem. Available at: [Link]

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

-

How do I perform reductive amination of amino acid ester with paraformaldehyde as a source of methyl group? - ResearchGate. Available at: [Link]

-

Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin - Redalyc. Available at: [Link]

-

A rapid method of N-alkylation of amines - Journal of the Chemical Society C. Available at: [Link]

-

Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons - Taylor & Francis eBooks. Available at: [Link]

-

Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC - NIH. Available at: [Link]

-

Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information - ACS Publications. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CN103145562B - N-ethyl aniline preparation method - Google Patents [patents.google.com]

- 3. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. N-Ethyl-2-methylaniline | SIELC Technologies [sielc.com]

Safety Assessment and Handling Guide for N-Ethyl-5-iodo-2-methylbenzenamine

Disclaimer: A specific, verified Safety Data Sheet (SDS) for N-Ethyl-5-iodo-2-methylbenzenamine (CAS No. 131333-78-1) is not publicly available. This guide is intended for researchers, scientists, and drug development professionals as a framework for safety assessment and handling based on established chemical safety principles and data from structurally analogous compounds. The information herein is illustrative of potential hazards and should not be considered a substitute for a formal, experimentally verified SDS. All laboratory work should be preceded by a thorough, site-specific risk assessment conducted by qualified personnel.

Introduction: A Proactive Approach to Novel Compound Safety

In the realm of drug discovery and chemical research, scientists frequently synthesize or handle novel compounds for which comprehensive safety data has not yet been established. N-Ethyl-5-iodo-2-methylbenzenamine is one such compound. The absence of a formal SDS necessitates a structured, evidence-based approach to risk assessment. This guide provides the necessary framework, leveraging data from structurally related aromatic amines and halogenated compounds to build a robust safety protocol. The core principle is to anticipate potential hazards based on chemical class and functional groups, and to implement controls that mitigate the highest potential risk.

The causality behind this approach is rooted in the principles of toxicology and chemical reactivity. The N-ethylaniline core suggests a high likelihood of toxicity characteristic of aromatic amines, which are known to be readily absorbed through the skin and can affect the blood (methemoglobinemia) and target organs. The presence of an iodine atom on the benzene ring may enhance its lipophilicity, potentially increasing its persistence and altering its metabolic profile and toxicological endpoints. Therefore, treating this compound with a high degree of caution is scientifically justified and essential for personnel safety.

Predicted Hazard Identification and Classification

While a definitive GHS classification is unavailable, an analysis of related compounds allows for a presumptive hazard profile. This profile should be used for initial handling protocols until empirical data can be generated.

Analysis of Structural Analogues

The primary hazards associated with substituted anilines are acute toxicity, potential for organ damage through repeated exposure, and irritation.

-

N-Ethyl-o-toluidine (Benzenamine, N-ethyl-2-methyl-) : This is a close structural analogue, lacking only the iodine atom. It is classified as toxic if swallowed (Acute Tox. 3), may be toxic in contact with skin or if inhaled (Acute Tox. 3), causes serious eye irritation, may cause respiratory irritation, is suspected of causing cancer, and may cause damage to organs through prolonged or repeated exposure[1].

-

N-Methylaniline : This analogue is classified as a combustible liquid, toxic if swallowed, in contact with skin, or if inhaled (H301 + H311 + H331), causes serious eye irritation (H319), and may cause damage to organs (Liver, spleen, Bone marrow) through prolonged or repeated exposure (H373)[2].

-

General Anilines : As a class, anilines are known for their toxicity via skin absorption and inhalation[3].

Presumptive GHS Classification

Based on these analogues, it is prudent to assume N-Ethyl-5-iodo-2-methylbenzenamine may fall under the following GHS hazard categories:

| Hazard Class | Hazard Statement | Notes on Causality |

| Acute Toxicity (Oral, Dermal, Inhalation) | H301, H311, H331: Toxic if swallowed, in contact with skin, or if inhaled. | The aniline functional group is strongly associated with systemic toxicity. The molecule's moderate size and potential lipophilicity from the iodo- group may facilitate rapid absorption through multiple routes. |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | Aromatic amines are frequently irritating to mucous membranes, including the eyes. |

| Specific Target Organ Toxicity (Repeated Exposure) | H373: May cause damage to organs through prolonged or repeated exposure. | Analogues show effects on the liver, spleen, and bone marrow[2]. Halogenated aromatics can also exhibit specific organ toxicities. |

| Carcinogenicity | H351: Suspected of causing cancer. | Some aniline derivatives are classified as suspected carcinogens[1]. This potential must be assumed in the absence of specific data. |

| Skin Corrosion/Irritation | H315: Causes skin irritation. | Direct contact with the skin should be avoided as irritation is a common property of this chemical class[1]. |

Visualizing Potential Hazards

The following diagram outlines the general hazard profile anticipated for an uncharacterized aromatic amine based on data from known analogues.

Caption: Anticipated GHS pictograms based on analogue data.

Physical and Chemical Properties: The Unknown Variables

No experimental physical or chemical data for N-Ethyl-5-iodo-2-methylbenzenamine were found. Properties such as boiling point, melting point, flash point, and solubility must be determined experimentally. However, a comparison with analogues provides a basis for preliminary assessment.

| Property | N-Ethyl-o-toluidine (CAS 94-68-8)[4] | N-Ethylaniline (CAS 103-69-5)[5] | 5-Ethyl-2-methylaniline (CAS 17070-96-1)[6] | N-Ethyl-5-iodo-2-methylbenzenamine |

| Molecular Weight | 135.21 g/mol | 121.18 g/mol | 135.21 g/mol | ~275.1 g/mol (Calculated) |

| Boiling Point | 491.20 K (218.05 °C) | 477.90 K (204.75 °C) | Not Available | To be determined. Expected to be significantly higher due to the heavy iodine atom. |

| Flash Point | Not Available | 185 °F (85 °C)[3] | Not Available | To be determined. Likely a combustible liquid. |

| Water Solubility | log10WS: -2.37 | log10WS: -1.70 | Not Available | To be determined. Expected to be insoluble or slightly soluble in water[3][7]. |

| Appearance | Not specified | Dark liquid with an aromatic odor[3]. | Not specified | To be determined. Likely a liquid or low-melting solid, possibly dark in color and susceptible to darkening on exposure to air/light[3]. |

Experimental Protocols: Safe Handling, Storage, and Emergency Procedures

The following protocols are based on a high-hazard assumption and are designed to be self-validating by providing maximum protection.

Hazard Assessment Workflow for Uncharacterized Compounds

Before any handling, a systematic workflow must be followed to establish safety protocols.

Caption: Workflow for establishing safety protocols for a new chemical.

Engineering Controls and Personal Protective Equipment (PPE)

-

Causality: Given the high potential for toxicity via inhalation and dermal absorption, engineering controls are the primary barrier. PPE serves as a critical secondary defense.

-

Protocol:

-

Ventilation: All manipulations (weighing, transfers, reactions, purification) must be performed inside a certified chemical fume hood.[8]

-

Eye Protection: Wear chemical safety goggles and a face shield. Standard safety glasses are insufficient.

-

Hand Protection: Wear double-layered gloves. A recommended combination is a nitrile inner glove with a chemically resistant outer glove (e.g., butyl rubber or Viton). Consult a glove manufacturer's guide for specific breakthrough times.

-

Body Protection: Wear a flame-resistant lab coat and ensure it is fully buttoned. Use a chemically resistant apron for transfers of larger quantities.

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly after handling, even if gloves were worn.[10]

-

Handling and Storage

-

Causality: Substituted anilines can be sensitive to air and light, and potentially combustible. Improper storage can lead to degradation, pressure build-up, or create a fire hazard.

-

Protocol:

-

Handling: Avoid generating aerosols or dust. Use techniques like gentle pouring or using a syringe for liquid transfers. Take measures to prevent static electricity discharge.[10] Avoid contact with skin, eyes, and clothing.[8]

-

Storage: Store in a tightly sealed, clearly labeled container. The container should be stored in a cool, dry, dark, and well-ventilated area designated for toxic chemicals.[10] Keep away from heat, sparks, open flames, and strong oxidizing agents.[8][9] Store locked up.[2]

-

First-Aid Measures (Emergency Protocol)

-

Causality: Rapid response and decontamination are critical to minimizing absorption and systemic effects.

-

Protocol:

-

Inhalation: Immediately move the affected person to fresh air.[7] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[11]

-

Skin Contact: Immediately remove all contaminated clothing.[11] Wash the affected area with soap and plenty of water for at least 15 minutes.[7] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.

-

Spill and Disposal Procedures

-

Causality: An uncontrolled release poses a significant exposure risk and environmental hazard. Proper disposal is required to comply with regulations and prevent environmental contamination.

-

Protocol:

-

Spill Response: Evacuate the area. Remove all ignition sources.[8] Ventilate the area. Wearing full PPE (including respiratory protection if necessary), absorb the spill with an inert, non-combustible material (e.g., vermiculite, dry sand).[8] Collect the absorbed material into a suitable, closed container for disposal.[8]

-

Waste Disposal: Dispose of all waste materials (including contaminated PPE) as hazardous chemical waste. All waste disposal must be in accordance with local, regional, and national environmental regulations.[8]

-

Conclusion: A Commitment to Self-Validating Safety

Handling N-Ethyl-5-iodo-2-methylbenzenamine requires a disciplined and proactive safety mindset. By treating this uncharacterized compound with the high level of caution afforded to its most hazardous structural analogues, researchers can establish a self-validating system of safety. The protocols outlined in this guide—from the initial hazard assessment workflow to specific handling and emergency procedures—are designed to be robust and protective. It is the responsibility of the principal investigator and the individual researcher to ensure these principles are not just understood but rigorously implemented.

References

-

N-ETHYLANILINE - CAMEO Chemicals - NOAA . National Oceanic and Atmospheric Administration.

-

SAFETY DATA SHEET - Sigma-Aldrich . Sigma-Aldrich.

-

SAFETY DATA SHEET - FUJIFILM Wako Chemicals . FUJIFILM Wako Pure Chemical Corporation.

-

N-Ethyl-N-methylaniline | C9H13N | CID 11956 - PubChem . National Center for Biotechnology Information.

-

N-ETHYL METHYLAMINE CAS No 624-78-2 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical . Central Drug House (P) Ltd.

-

SAFETY DATA SHEET - Thermo Fisher Scientific . Thermo Fisher Scientific.

-

SAFETY DATA SHEET - Fisher Scientific . Fisher Scientific.

-

Benzenamine, N-ethyl-2-methyl- | C9H13N | CID 7201 - PubChem . National Center for Biotechnology Information.

-

Ethyl 2-iodo-5-methylbenzoate - Safety Data Sheet - ChemicalBook . ChemicalBook.

-

Welcome To Hyma Synthesis Pvt. Ltd . Hyma Synthesis Pvt. Ltd.

-

Chemical Properties of Benzenamine, N-ethyl-2-methyl- (CAS 94-68-8) - Cheméo . Cheméo.

-

5-Ethyl-2-methylaniline | C9H13N | CID 12336092 - PubChem . National Center for Biotechnology Information.

-

2817870-65-6|N-Ethyl-N-(2-iodo-5-methylbenzyl)ethanamine - BLDpharm . BLDpharm.

-

Dimethyl sulfate - PENTA . Ing. Petr Švec - PENTA s.r.o.

-

dimethyl sulfate - Report | CAMEO Chemicals | NOAA . National Oceanic and Atmospheric Administration.

-

Chemical Properties of Benzenamine, N-ethyl- (CAS 103-69-5) - Cheméo . Cheméo.

-

N-methylaniline - SAFETY DATA SHEET . Fisher Scientific.

Sources

- 1. Benzenamine, N-ethyl-2-methyl- | C9H13N | CID 7201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. N-ETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Benzenamine, N-ethyl-2-methyl- (CAS 94-68-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Benzenamine, N-ethyl- (CAS 103-69-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 5-Ethyl-2-methylaniline | C9H13N | CID 12336092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. Ethyl 2-iodo-5-methylbenzoate - Safety Data Sheet [chemicalbook.com]

The Challenging Coupling: A Technical Guide to the Reactivity of Sterically Hindered Iodo-Anilines

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic organic chemistry, the formation of carbon-carbon and carbon-nitrogen bonds is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone for this purpose, offering unparalleled efficiency and functional group tolerance. However, the synthetic utility of these powerful transformations is often tested by the presence of steric hindrance. This guide, designed for the discerning researcher, delves into the reactivity profile of a particularly challenging class of substrates: sterically hindered iodo-anilines. We will explore the nuances of their engagement in key cross-coupling reactions, dissect the mechanistic rationale behind successful strategies, and provide actionable protocols to navigate this demanding chemical landscape.

The Steric Conundrum: Why Hindered Iodo-Anilines Pose a Unique Challenge

Sterically hindered iodo-anilines, particularly those with substitution at one or both ortho positions to the iodine and/or the aniline nitrogen, present a formidable obstacle to conventional cross-coupling methodologies. The bulky substituents create a "steric shield" around the reactive centers, impeding the crucial steps of the catalytic cycle.

The primary challenges include:

-

Inhibited Oxidative Addition: The initial and often rate-limiting step, the insertion of the palladium(0) catalyst into the carbon-iodine bond, is significantly slowed by bulky ortho-substituents that physically block the approach of the catalyst.

-

Difficult Reductive Elimination: The final, product-forming step can also be hindered. The steric bulk on the aniline nitrogen and/or the newly introduced group can make it difficult for the two moieties to come into the required proximity on the palladium center for bond formation.

-

Competitive Side Reactions: Sluggish desired reactions can open the door for unwanted side pathways, such as hydrodehalogenation (reduction of the C-I bond) or catalyst decomposition.[1][2]

Overcoming these hurdles necessitates a carefully orchestrated interplay of catalyst, ligand, base, and solvent, tailored to the specific steric and electronic properties of the substrates.

Taming the Beast: Ligand Selection as the Key to Success

The evolution of cross-coupling reactions for sterically demanding substrates is intrinsically linked to the development of sophisticated phosphine ligands.[3] These ligands are not mere spectators; they are active participants that modulate the steric and electronic properties of the palladium catalyst, directly influencing its reactivity and stability.

For sterically hindered iodo-anilines, the most effective ligands are typically bulky and electron-rich.

-

Bulkiness: Large, sterically demanding ligands promote the formation of monoligated palladium species, which are believed to be the active catalytic species in many cross-coupling reactions.[4] This steric pressure can also facilitate the reductive elimination step.

-

Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium center, which in turn promotes the oxidative addition of the aryl iodide.

Several classes of ligands have proven particularly effective in this context:

-

Dialkylbiarylphosphines (e.g., SPhos, XPhos, RuPhos): Developed by the Buchwald group, these ligands feature a biphenyl backbone with bulky dialkylphosphino groups. They are renowned for their ability to facilitate the coupling of a wide range of challenging substrates, including sterically hindered aryl halides.[5][6][7]

-

Ferrocene-based Ligands: The Hartwig group has championed the use of ferrocene-derived phosphines, which offer a unique combination of steric bulk and electronic properties.[4]

-

Diadamantylalkylphosphines: These ligands, with their extremely bulky adamantyl groups, have also been shown to be effective in promoting cross-coupling reactions of hindered substrates.[3]

The choice of ligand is not a one-size-fits-all solution and often requires empirical screening to identify the optimal conditions for a given substrate combination.

Key Cross-Coupling Reactions of Sterically Hindered Iodo-Anilines

Suzuki-Miyaura Coupling: Forging C-C Bonds in Crowded Spaces

The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide, is a workhorse in synthetic chemistry.[8] When dealing with sterically hindered iodo-anilines, several factors are critical for success.

Causality in Experimental Design:

-

Catalyst System: A combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand is typically employed. The ligand plays a crucial role in facilitating both the oxidative addition and reductive elimination steps, which are often hampered by steric hindrance.[5]

-

Base Selection: The choice of base is critical for activating the boronic acid or ester for transmetalation.[9] For sensitive substrates, weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred to minimize side reactions.[1] In some cases, stronger bases like cesium carbonate (Cs₂CO₃) may be necessary to achieve sufficient reactivity.

-

Solvent: Aprotic polar solvents such as dioxane, THF, or DMF are commonly used, often with the addition of a small amount of water to aid in the dissolution of the base and facilitate the catalytic cycle.[8]

Visualizing the Catalytic Cycle:

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling of Hindered Substrates:

| Iodo-Aniline Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-Iodo-N,N-dimethylaniline | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 | [5] |

| 2-Iodo-4,6-diisopropylaniline | 2-Methylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 110 | 88 | Fictionalized Example |

| 2-Iodoaniline | Mesitylboronic acid | PdCl₂(dppf) (5) | - | Cs₂CO₃ | DMF/H₂O | 90 | 75 | Fictionalized Example |

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Iodo-N,N-dimethylaniline with Phenylboronic Acid

-

Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 2-iodo-N,N-dimethylaniline (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), and SPhos (0.04 mmol).

-

Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen three times.[1]

-

Solvent Addition: Add degassed toluene (5 mL) and water (0.5 mL) via syringe.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biarylaniline.

Buchwald-Hartwig Amination: Constructing C-N Bonds Under Steric Strain

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide.[4][6] For sterically hindered iodo-anilines, this reaction allows for the introduction of a second nitrogen-containing group, a common motif in pharmaceuticals.

Causality in Experimental Design:

-

Catalyst and Ligand: Similar to the Suzuki-Miyaura coupling, bulky and electron-rich phosphine ligands are essential.[7] The choice of ligand can significantly impact the reaction's success, with dialkylbiaryl phosphines often being the ligands of choice.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

-

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically employed to prevent unwanted side reactions.

Visualizing the Catalytic Cycle:

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Iodoaniline with Morpholine

-

Reaction Setup: In a glovebox, to a vial equipped with a stir bar, add 2-iodoaniline (1.0 mmol), palladium(II) acetate (0.01 mmol), and RuPhos (0.02 mmol).

-

Reagent Addition: Add morpholine (1.2 mmol) and sodium tert-butoxide (1.4 mmol).

-

Solvent and Sealing: Add anhydrous toluene (2 mL), seal the vial with a Teflon-lined cap, and remove it from the glovebox.

-

Reaction: Heat the reaction mixture to 100 °C for 16 hours.

-

Workup: After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over magnesium sulfate, and concentrate.

-

Purification: Purify the crude product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, a valuable transformation for introducing alkynyl groups into complex molecules.[10]

Causality in Experimental Design:

-

Catalyst System: The classic Sonogashira reaction employs a dual catalyst system of a palladium complex and a copper(I) salt (typically CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves to deprotonate the terminal alkyne and also acts as the solvent in some cases.

-

Solvent: A variety of solvents can be used, including THF, DMF, and acetonitrile.

Visualizing the Experimental Workflow:

Caption: A typical experimental workflow for the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of 2-Iodoaniline with Phenylacetylene

-

Reaction Setup: To a Schlenk flask, add 2-iodoaniline (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with argon.

-

Solvent and Reagent Addition: Add degassed triethylamine (5 mL) and phenylacetylene (1.1 mmol) via syringe.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours.

-

Workup: Remove the triethylamine under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

-

Purification: Dry the organic layer over sodium sulfate, concentrate, and purify by flash chromatography.

Troubleshooting Common Issues in Cross-Coupling of Hindered Substrates

Even with optimized protocols, challenges can arise when working with sterically hindered iodo-anilines.

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature | - Use a pre-catalyst or screen different palladium sources- Screen a stronger base (e.g., Cs₂CO₃ for Suzuki, NaOtBu for Buchwald-Hartwig)- Increase the reaction temperature incrementally[2] |

| Hydrodehalogenation | - Presence of water or protic impurities- Sluggish cross-coupling | - Use rigorously dried solvents and reagents- Increase catalyst loading or switch to a more active ligand to accelerate the desired reaction |

| Homocoupling of Boronic Acid | - Presence of oxygen | - Ensure thorough degassing of solvents and maintain a strict inert atmosphere[1] |

| Catalyst Decomposition | - High reaction temperature- Inappropriate ligand | - Lower the reaction temperature if possible- Screen different ligands; some may offer better thermal stability |

Conclusion: A Versatile yet Demanding Substrate Class

Sterically hindered iodo-anilines represent a challenging yet rewarding class of substrates in modern organic synthesis. Their successful incorporation into complex molecules via palladium-catalyzed cross-coupling reactions hinges on a deep understanding of the interplay between steric hindrance and catalyst reactivity. The judicious selection of bulky, electron-rich phosphine ligands is paramount to overcoming the inherent difficulties of oxidative addition and reductive elimination. By carefully tailoring reaction conditions, including the choice of base and solvent, researchers can unlock the synthetic potential of these valuable building blocks, paving the way for the discovery and development of novel pharmaceuticals and functional materials.

References

-

Fleckenstein, C. A., & Plenio, H. (2010). Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions—alternatives to PtBu₃. Chemical Society Reviews, 39(2), 694-711. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

-

YouTube. Buchwald-Hartwig and Ullmann amination reactions. [Link]

-

ResearchGate. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]

-

School of Chemistry and Chemical Engineering. 【Lecture】Steric-on-Demand Phosphine Ligands for Tackling Highly Steric-Congested Cross-Coupling Processes. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions—alternatives to PtBu3 - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

Literature review on N-Ethyl-5-iodo-2-methylaniline synthesis

An In-Depth Technical Guide to the Synthesis of N-Ethyl-5-iodo-2-methylaniline

Introduction

N-Ethyl-5-iodo-2-methylaniline is a substituted aniline derivative of significant interest as a chemical intermediate. Its structural complexity, featuring an N-ethyl group, a methyl substituent, and an iodine atom on the aromatic ring, makes it a valuable building block in the synthesis of more complex molecules. Aromatic amines and their halogenated derivatives are foundational in the development of pharmaceuticals, agrochemicals, and dyes.[1][2] The presence of an iodine atom, in particular, facilitates further molecular elaboration through well-established cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enhancing its utility in drug discovery and materials science.[1]

This technical guide provides a comprehensive overview of the viable synthetic strategies for preparing N-Ethyl-5-iodo-2-methylaniline. As senior application scientists, our focus is not merely on procedural steps but on the underlying chemical principles, mechanistic rationale, and a comparative analysis of the primary synthetic routes. We will explore two logical and field-proven strategies, providing detailed protocols and insights to guide researchers in their synthetic endeavors.

Retrosynthetic Analysis: Devising the Synthetic Pathways

A logical retrosynthetic analysis of the target molecule reveals two primary and practical disconnection approaches. These approaches dictate the sequence of the two key transformations: N-ethylation and aromatic iodination.

-

Route A: N-Alkylation as the Final Step. This strategy involves the ethylation of a pre-existing iodinated aniline precursor. The key disconnection is the bond between the nitrogen and the ethyl group.

-

Route B: Iodination as the Final Step. This alternative strategy involves the electrophilic iodination of an N-ethylated aniline precursor. The key disconnection is the bond between the aromatic ring and the iodine atom.

The choice between these routes depends on factors such as starting material availability, cost, reaction selectivity, and overall efficiency, which will be discussed in detail.

Caption: Retrosynthetic analysis of N-Ethyl-5-iodo-2-methylaniline.

Synthesis Route A: N-Ethylation of 5-Iodo-2-methylaniline

This pathway begins with the commercially available or synthetically accessible intermediate, 5-iodo-2-methylaniline.[1] The core transformation is the selective introduction of an ethyl group onto the nitrogen atom.

Principle and Rationale: The Case for Reductive Amination

While direct N-alkylation with ethyl halides is a classic method, it is often plagued by a lack of selectivity, leading to significant amounts of the dialkylated tertiary amine and the potential formation of quaternary ammonium salts.[3] To circumvent these issues, reductive amination stands out as the superior strategy for mono-N-alkylation.[4][5]

This method proceeds in two stages:

-

Imine Formation: The primary amine (5-iodo-2-methylaniline) reacts with an aldehyde (acetaldehyde) to form an intermediate imine (or the corresponding enamine).

-

Reduction: The imine is then reduced in situ to the desired secondary amine using a selective reducing agent.

The key advantage is that the resulting secondary amine is significantly less reactive towards the aldehyde than the starting primary amine, effectively preventing over-alkylation and ensuring a high yield of the desired product.[3]

Detailed Experimental Protocol: Reductive Amination

This protocol is a robust, self-validating system for the controlled N-ethylation of an aniline derivative.

Reagents and Materials:

-

5-Iodo-2-methylaniline

-

Acetaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium Borohydride (NaBH₄)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 5-iodo-2-methylaniline (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

-

Aldehyde Addition: Add acetaldehyde (1.2 eq) to the solution and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

-

Reductant Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.[5] Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting aldehyde.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

-

Workup: Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure N-Ethyl-5-iodo-2-methylaniline.

Caption: Experimental workflow for Route A (Reductive Amination).

Synthesis Route B: Electrophilic Iodination of N-Ethyl-2-methylaniline

This pathway begins with N-ethyl-2-methylaniline and introduces the iodine atom in the final synthetic step. The success of this route hinges on the regioselectivity of the electrophilic aromatic substitution reaction.

Principle and Rationale: Directing Group Effects

In an electrophilic aromatic substitution, the existing substituents on the benzene ring dictate the position of the incoming electrophile. In N-ethyl-2-methylaniline, we have two activating, ortho-, para-directing groups:

-

-NH-CH₂CH₃ (Ethylamino group): A very strong activating group.

-

-CH₃ (Methyl group): A moderately activating group.

The powerful activating and directing effect of the amino group dominates the reaction.[6] It strongly directs incoming electrophiles to its ortho and para positions. The para position (C5) is sterically unhindered, making it the most favorable site for substitution. The ortho position (C6) is sterically hindered by the adjacent ethylamino group. Therefore, iodination is expected to occur with high regioselectivity at the C5 position.

Mechanistic Insight: Electrophilic Aromatic Substitution

The mechanism involves the attack of the electron-rich aromatic ring on an iodine electrophile (I⁺), which can be generated from various reagents like N-Iodosuccinimide (NIS) or Iodine monochloride (ICl). This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base then removes a proton from the carbon bearing the iodine, restoring aromaticity and yielding the final product.

Caption: Simplified mechanism of electrophilic iodination.

Detailed Experimental Protocol: Aromatic Iodination

This protocol describes a reliable method for the regioselective iodination of an activated aniline derivative.

Reagents and Materials:

-

N-Ethyl-2-methylaniline

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (CH₃CN) or Dichloromethane (DCM)

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: Dissolve N-ethyl-2-methylaniline (1.0 eq) in acetonitrile in a flask protected from light. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add N-Iodosuccinimide (1.05 eq) in one portion. Causality Note: NIS is an easy-to-handle, solid source of electrophilic iodine that often gives cleaner reactions than molecular iodine.[6]

-

Reaction Monitoring: Stir the mixture at 0 °C and allow it to warm to room temperature over 2-4 hours. Monitor the reaction by TLC.

-

Workup: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.

-

Washing: Wash the organic solution sequentially with saturated sodium thiosulfate solution (to quench any remaining iodine), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain the target compound.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route is a critical decision in chemical development. The following table provides a comparative analysis to aid in this process.

| Feature | Route A: N-Ethylation of Iodinated Aniline | Route B: Iodination of N-Ethylated Aniline | Rationale & Field Insights |

| Regioselectivity | Not applicable for the ethylation step. | Excellent. The powerful para-directing effect of the ethylamino group ensures high selectivity for the desired C5 isomer. | Route B offers superior control over the final substitution pattern, minimizing the need to separate isomers. |

| Starting Materials | 5-Iodo-2-methylaniline may be less common or more expensive. | N-Ethyl-2-methylaniline is often more readily available and less costly. | A cost-benefit analysis of starting materials is crucial for large-scale synthesis. |

| Key Reaction | Reductive Amination | Electrophilic Aromatic Substitution | Both are robust and well-understood reactions. Reductive amination avoids over-alkylation issues.[3] |

| Potential Side Products | Minimal if using reductive amination. Direct alkylation could yield tertiary amines. | Small amounts of ortho-iodinated product, though typically negligible due to steric hindrance. | Route B is generally cleaner if the directing group effects are strong, as is the case here. |

| Overall Recommendation | Favorable if the iodinated precursor is readily available. | Generally preferred due to better starting material accessibility and excellent regiochemical control. | For lab-scale synthesis and process development, Route B presents a more logical and efficient pathway. |

Conclusion

The synthesis of N-Ethyl-5-iodo-2-methylaniline can be effectively accomplished via two primary synthetic strategies. Route A, involving the N-ethylation of 5-iodo-2-methylaniline via reductive amination, offers excellent control over the degree of alkylation. Route B, involving the electrophilic iodination of N-ethyl-2-methylaniline, provides outstanding regiochemical control, directing the iodine atom selectively to the desired C5 position.

Based on a comparative analysis of starting material accessibility, reaction control, and potential side products, Route B is often the more strategic and efficient choice for most research and development applications. It leverages powerful and predictable electronic effects to construct the target molecule cleanly and efficiently. This guide provides the foundational knowledge, mechanistic understanding, and practical protocols necessary for researchers to successfully synthesize this valuable chemical intermediate.

References

- CN103145562B - N-ethyl aniline preparation method - Google P

- CN103193656A - Synthesis method of N-ethylaniline - Google P

- RU2270187C2 - Method for preparing n-methylaniline - Google P

-

Reductive Amination: Preparation of an Imine - YouTube. [Link]

-

Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc - ACS Publications. [Link]

-

Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives - ResearchGate. [Link]

-

A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen - Royal Society of Chemistry. [Link]

-

Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives - JOCPR. [Link]

-

Ethylmethylanilinium iodide | C9H14IN | CID 129695207 - PubChem - NIH. [Link]

-

Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

-

N-Methylaniline - Wikipedia. [Link]

-

Methylaniline Chemical Properties,Uses,Production - Yufeng. [Link]

-

Spectroscopic studies of molecular interactions involving 2,6-diethylaniline and N-ethylaniline donors and iodine as an electron acceptor in different solvents - ScienceDirect. [Link]

-

Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal. [Link]

-

The Role of N-Methylaniline in the Oil & Gas Industry - Minal Specialities. [Link]

-

N-Ethyl-2-methylaniline - SIELC Technologies. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. jocpr.com [jocpr.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

An In-Depth Technical Guide to N-Ethyl-5-iodo-2-methylaniline: Synthesis, Properties, and Potential Applications

For Immediate Release

This technical guide provides a comprehensive overview of N-Ethyl-5-iodo-2-methylaniline, a substituted aniline with potential applications in pharmaceutical and materials science research. Due to the limited availability of data for this specific molecule, this document synthesizes information from closely related analogs to project its chemical properties, outline a plausible synthetic route, and explore its potential research applications.

Introduction and Chemical Identity

N-Ethyl-5-iodo-2-methylaniline is an aromatic amine derivative. While a dedicated PubChem entry for this compound is not available, its structure suggests utility as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Aniline derivatives are crucial intermediates in the synthesis of a wide range of biologically active molecules and dyes.[1][2] The presence of an iodine atom in the structure of N-Ethyl-5-iodo-2-methylaniline makes it a candidate for cross-coupling reactions, further expanding its synthetic utility.

Based on its structure, the key identifiers for N-Ethyl-5-iodo-2-methylaniline can be predicted:

| Identifier | Predicted Value |

| PubChem CID | Not available |

| InChIKey | Not available |

| Molecular Formula | C9H12IN |

| Molecular Weight | 261.10 g/mol |

| IUPAC Name | N-Ethyl-5-iodo-2-methylaniline |

| SMILES | CCNc1cc(I)ccc1C |

Proposed Synthesis Workflow

A plausible synthetic route to N-Ethyl-5-iodo-2-methylaniline involves the N-ethylation of 5-iodo-2-methylaniline. This precursor is commercially available and serves as a key intermediate in the synthesis of various organic materials.[3]

Diagram of the Proposed Synthesis of N-Ethyl-5-iodo-2-methylaniline

Caption: Proposed N-ethylation of 5-iodo-2-methylaniline.

Experimental Protocol: N-Ethylation of 5-Iodo-2-methylaniline

-

Reaction Setup: To a solution of 5-iodo-2-methylaniline (1.0 eq) in a suitable solvent such as acetonitrile, add a base, for instance, potassium carbonate (1.5 eq).

-

Addition of Ethylating Agent: Add an ethylating agent, for example, iodoethane (1.2 eq), dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Workup: Upon completion of the reaction, filter the mixture to remove the base. Evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain N-Ethyl-5-iodo-2-methylaniline.

Predicted Physicochemical Properties

The physicochemical properties of N-Ethyl-5-iodo-2-methylaniline can be inferred from its structural analogs.

| Property | Predicted Value | Rationale/Comparison |

| Appearance | Light yellow to brown liquid or low melting solid | 5-Iodo-2-methylaniline is a light yellow to brown crystalline powder.[3] N-ethylation may lower the melting point. |

| Boiling Point | > 200 °C | N-Ethylaniline has a boiling point of 205 °C. The presence of the iodo and methyl groups will likely increase the boiling point. |

| Solubility | Sparingly soluble in water, soluble in organic solvents | Similar to other aniline derivatives. |

| logP | > 3.0 | The addition of an ethyl group and an iodine atom is expected to increase the lipophilicity compared to aniline. |

Potential Applications in Research and Development

Given its structure, N-Ethyl-5-iodo-2-methylaniline holds promise as a versatile intermediate in several areas of chemical research, particularly in drug discovery and materials science.

Pharmaceutical Synthesis

Aniline derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals.[2] The N-ethyl and 2-methyl groups can influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule. The iodo group provides a reactive handle for introducing further molecular complexity through cross-coupling reactions, enabling the construction of novel scaffolds for drug candidates.

Diagram of Potential Pharmaceutical Applications

Caption: Synthetic utility in medicinal chemistry.

Materials Science

Substituted anilines are also precursors to conductive polymers and dyes. The specific substitution pattern of N-Ethyl-5-iodo-2-methylaniline could be exploited to synthesize novel organic electronic materials with tailored properties. The presence of the heavy iodine atom might also impart interesting photophysical properties.

Safety and Handling

As with all research chemicals, N-Ethyl-5-iodo-2-methylaniline should be handled with appropriate safety precautions. Based on data for related compounds like N-ethylaniline, it should be considered toxic if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

While direct experimental data for N-Ethyl-5-iodo-2-methylaniline is scarce, its chemical structure suggests it is a valuable, yet likely under-explored, chemical intermediate. The proposed synthetic route is straightforward, and its predicted properties and potential applications in pharmaceutical and materials science warrant further investigation. This guide provides a foundational understanding for researchers interested in exploring the chemistry and utility of this compound.

References

-

SIELC Technologies. N-Ethyl-2-methylaniline. [Link]

-

Amerigo Scientific. 5-Iodo-2-methylaniline. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of N-Ethyl-5-iodo-2-methylaniline

Introduction: Mastering the C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4] Traditional methods for constructing these bonds often suffer from limited substrate scope and harsh reaction conditions.[1] The advent of the Buchwald-Hartwig amination has provided a milder and more general alternative, enabling the coupling of a wide array of aryl halides and pseudohalides with various amines.[5][6]

This guide provides a detailed technical overview and a practical, step-by-step protocol for the Buchwald-Hartwig amination of a specific substrate, N-Ethyl-5-iodo-2-methylaniline. We will delve into the mechanistic underpinnings of the reaction, the rationale behind the selection of reagents and conditions, and provide a framework for troubleshooting potential challenges. This document is intended for researchers, scientists, and drug development professionals seeking to implement this critical transformation in their synthetic endeavors.

Mechanistic Insights: The Palladium Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium catalytic cycle.[1][2] Understanding this cycle is paramount for rational optimization and troubleshooting of the reaction. The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2][3]

-

Oxidative Addition: The cycle commences with the oxidative addition of the aryl iodide to a low-valent palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst.[1][2][7] This step forms a palladium(II) intermediate. The reactivity of the aryl halide generally follows the trend I > Br > Cl.[8] While aryl iodides are highly reactive, they can sometimes present challenges due to the potential for the formation of unreactive palladium-iodide dimers.[2][7]

-

Amine Coordination and Deprotonation: The amine then coordinates to the palladium(II) center, followed by deprotonation by a base to form a palladium-amido complex.[2] The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to cause decomposition of the starting materials or products.[9][10]

-

Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, and the desired arylamine is released from the palladium center.[1][2][3] This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[7]

Bulky, electron-rich phosphine ligands are crucial for the success of the Buchwald-Hartwig amination.[3] These ligands stabilize the palladium catalyst, promote the rates of oxidative addition and reductive elimination, and prevent the formation of inactive catalyst species.[3][9]

Caption: Figure 1: The Buchwald-Hartwig Catalytic Cycle.

Experimental Protocol: Amination of N-Ethyl-5-iodo-2-methylaniline

This protocol provides a representative procedure for the Buchwald-Hartwig amination of N-Ethyl-5-iodo-2-methylaniline. The specific conditions outlined below are based on general principles for the coupling of aryl iodides with secondary amines and may require optimization for specific applications.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| N-Ethyl-5-iodo-2-methylaniline | ≥97% | Commercially Available | Store under inert atmosphere. |

| Amine | ≥98% | Commercially Available | The coupling partner. |

| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | A common palladium precatalyst. |

| XPhos | ≥98% | Commercially Available | A bulky, electron-rich phosphine ligand. |

| Sodium tert-butoxide (NaOt-Bu) | ≥97% | Commercially Available | Strong, non-nucleophilic base. Handle in a glovebox. |

| Toluene | Anhydrous | Commercially Available | Anhydrous solvent is crucial for reaction success.[11] |

| Diethyl ether | Reagent Grade | Commercially Available | For workup. |

| Saturated aqueous ammonium chloride (NH₄Cl) | N/A | Prepared in-house | For quenching the reaction. |

| Saturated aqueous sodium chloride (brine) | N/A | Prepared in-house | For workup. |

| Anhydrous sodium sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | For drying the organic layer. |

| Silica gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |

Equipment

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (argon or nitrogen)

-

Glovebox (recommended for handling the base and catalyst)

-

Heating mantle or oil bath with temperature control

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Flash chromatography system

Reaction Setup and Procedure

Caption: Figure 2: Experimental workflow for the amination.

Step-by-Step Protocol:

-

Preparation: In a glovebox, add N-Ethyl-5-iodo-2-methylaniline (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Inert Atmosphere: Seal the flask with a septum, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

-

Addition of Solvent and Amine: Add anhydrous toluene (5 mL) to the flask via syringe. Then, add the amine (1.2 mmol, 1.2 equiv) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.[9]

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup:

-

Once the reaction is complete, cool the flask to room temperature.

-

Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).[9]

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or low conversion | Inactive catalyst | Ensure the use of a reliable palladium precatalyst. Consider using a pre-formed palladium-ligand complex. The presence of an amine can aid in the reduction of Pd(II) to the active Pd(0) species. |

| Inappropriate ligand | The choice of ligand is critical and substrate-dependent.[9] For secondary amines, RuPhos can also be an effective ligand.[9] | |

| Incorrect base | The base may not be strong enough, or it may be of poor quality. Ensure the base is fresh and has been handled under inert conditions. For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often requiring higher temperatures.[7][9] | |

| Poor solvent quality | The presence of water or oxygen can deactivate the catalyst. Use anhydrous solvents and maintain a strict inert atmosphere. | |

| Side product formation | Hydrodehalogenation | This can occur as a competing side reaction.[1] Optimizing the ligand and reaction temperature may minimize this pathway. |

| Homocoupling of the amine | This is less common but can occur under certain conditions. Adjusting the stoichiometry of the reagents may be beneficial. | |

| Inconsistent results | Inconsistent quality of reagents or solvents | Use high-purity reagents and anhydrous solvents. The particle size of solid bases can also affect the reaction rate.[7] |

| Inefficient stirring | For heterogeneous mixtures (especially with inorganic bases), vigorous stirring is essential to ensure proper mixing and reaction.[7] |

Safety and Handling Precautions

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

-

Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle them under an inert atmosphere.

-